

Application Notes and Protocols for Immunohistochemical Analysis in SHR-1819 Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CDD-1819

Cat. No.: B12383230

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

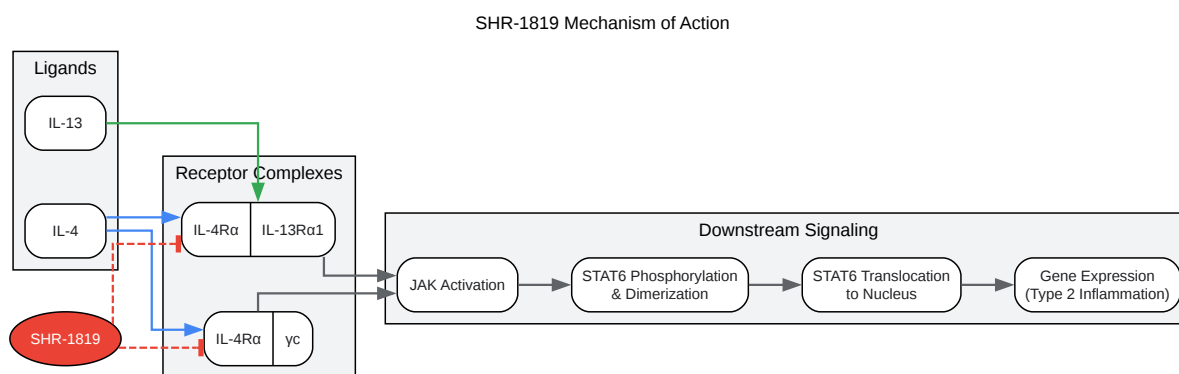
SHR-1819 is a humanized monoclonal antibody that targets the Interleukin-4 receptor alpha subunit (IL-4R α).^[1] It is under investigation as a therapeutic agent for type 2 inflammatory diseases, such as atopic dermatitis and asthma, by blocking the signaling of both IL-4 and IL-13.^[1] These application notes are designed to provide researchers with the necessary protocols and background information to investigate the expression of SHR-1819's target, IL-4R α , in tissue samples using immunohistochemistry (IHC). It is important to note that SHR-1819 is a therapeutic antibody and is not intended for use as a primary detection antibody in IHC assays. The following protocols are for the immunohistochemical detection of the IL-4R α protein itself, which is crucial for understanding the mechanism of action of SHR-1819 and identifying tissues and cell types that are targeted by this therapy.

Mechanism of Action of SHR-1819

SHR-1819 exerts its therapeutic effect by binding to IL-4R α , a shared receptor component for both IL-4 and IL-13.^[1] This binding prevents the formation of the Type I (IL-4R α /yc) and Type II (IL-4R α /IL-13R α 1) receptor complexes, thereby inhibiting the downstream signaling pathways. A key pathway inhibited by SHR-1819 is the JAK-STAT signaling cascade, specifically the activation of Signal Transducer and Activator of Transcription 6 (STAT6).^[2] The inhibition of

STAT6 activation ultimately reduces the expression of genes involved in the type 2 inflammatory response.[2]

Below is a diagram illustrating the signaling pathway blocked by SHR-1819.



[Click to download full resolution via product page](#)

Caption: SHR-1819 blocks IL-4 and IL-13 signaling by binding to IL-4Rα.

Quantitative Data for SHR-1819

The following tables summarize the in vitro binding affinity and inhibitory concentrations of SHR-1819. This data is essential for understanding the potency of the antibody.

Table 1: Binding Affinity of SHR-1819 to Human IL-4Rα

Assay Method	Parameter	Value	Reference
ELISA	EC50	0.116 nM	[2]
Flow Cytometry (on B cells)	EC50	326.8 ng/mL	[2]

Table 2: In Vitro Inhibition of IL-4/IL-13 Induced Signaling by SHR-1819

Assay	Parameter	Value	Reference
hIL-4-induced TF-1 cell proliferation	IC50	6.05 ng/mL	[2]
hIL-13-induced TF-1 cell proliferation	IC50	16.59 ng/mL	[2]
hIL-4-induced STAT6 activation	IC50	6.76 ng/mL	[2]
hIL-13-induced STAT6 activation	IC50	3.78 ng/mL	[2]

Immunohistochemistry Protocol for IL-4R α Detection

This protocol provides a general guideline for the detection of IL-4R α in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.

Materials

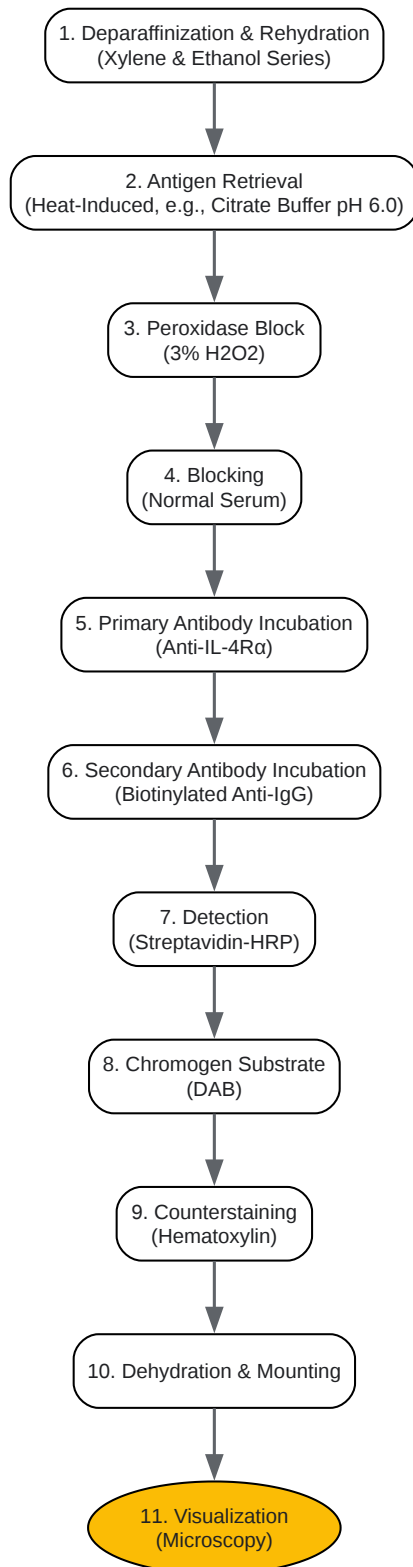
- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 10% normal serum from the same species as the secondary antibody)

- Primary antibody against IL-4R α (see Table 3 for examples)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium

Table 3: Example Primary Antibodies for IL-4R α IHC

Vendor	Catalog Number	Type	Recommended Concentration	Reference
R&D Systems	MAB230	Mouse Monoclonal	25 μ g/mL	
Leinco Technologies	I-400	Mouse Monoclonal	8-25 μ g/mL	[3]
United States Biological	I7752-12C	Rabbit Polyclonal	1:50 - 1:200	[4]

Experimental Workflow

Immunohistochemistry Workflow for IL-4R α [Click to download full resolution via product page](#)

Caption: A step-by-step workflow for FFPE immunohistochemical staining.

Protocol Steps

- Deparaffinization and Rehydration:
 - Immerse slides in xylene twice for 5 minutes each.
 - Immerse slides in 100% ethanol twice for 3 minutes each.
 - Immerse slides in 95% ethanol for 3 minutes.
 - Immerse slides in 70% ethanol for 3 minutes.
 - Rinse slides in running tap water.
- Antigen Retrieval:
 - Immerse slides in 10 mM citrate buffer (pH 6.0).
 - Heat the slides in the buffer to 95-100°C for 10-20 minutes.
 - Allow slides to cool to room temperature for 20 minutes.
 - Rinse slides with PBS twice for 5 minutes each.
- Peroxidase Blocking:
 - Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
 - Rinse with PBS twice for 5 minutes each.
- Blocking:
 - Incubate sections with a blocking buffer (e.g., 10% normal serum in PBS) for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:

- Dilute the anti-IL-4R α primary antibody in the blocking buffer to the desired concentration (e.g., 8-25 μ g/mL).[3]
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS twice for 5 minutes each.
 - Incubate sections with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
- Detection:
 - Rinse slides with PBS twice for 5 minutes each.
 - Incubate sections with streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature.
- Chromogen Substrate:
 - Rinse slides with PBS twice for 5 minutes each.
 - Apply DAB substrate solution and incubate until the desired color intensity is reached (typically 1-5 minutes). Monitor under a microscope.
 - Wash slides with distilled water.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes.
 - Rinse slides in running tap water for 10 minutes.
- Dehydration and Mounting:
 - Dehydrate the slides through a series of ethanol concentrations (e.g., 95% and 100%) and xylene.

- Coverslip the slides using a permanent mounting medium.
- Visualization:
 - Observe the staining under a light microscope. IL-4R α staining will appear as a brown precipitate, while the nuclei will be stained blue. Specific staining has been observed in plasma cells in human lymph nodes.

Conclusion

These application notes provide a framework for researchers working with the therapeutic antibody SHR-1819 to investigate its target, IL-4R α , in relevant tissue samples. By understanding the expression pattern of IL-4R α , researchers can gain valuable insights into the drug's mechanism of action, potential efficacy in different tissues, and patient selection strategies. The provided protocols and data serve as a starting point for developing and optimizing immunohistochemical assays for IL-4R α .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-IL4R Antibodies | Invitrogen [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Human IL-4 R alpha - Leinco Technologies [leinco.com]
- 4. usbio.net [usbio.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Immunohistochemical Analysis in SHR-1819 Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#immunohistochemistry-staining-with-shr-1819]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com